3-[4-(4-Nitrophenyl)piperazin-1-yl]propanoic acid
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Overview
Description
3-[4-(4-Nitrophenyl)piperazin-1-yl]propanoic acid is a chemical compound that features a piperazine ring substituted with a 4-nitrophenyl group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Nitrophenyl)piperazin-1-yl]propanoic acid typically involves the reaction of 4-nitrophenylpiperazine with a suitable propanoic acid derivative. One common method includes the use of 4-nitrophenylpiperazine and 3-bromopropanoic acid under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed .
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Nitrophenyl)piperazin-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
3-[4-(4-Nitrophenyl)piperazin-1-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-(4-Nitrophenyl)piperazin-1-yl]propanoic acid involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The piperazine ring can enhance the binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylpiperazin-1-yl)propanoic acid
- 4-(Boc-piperazin-1-yl)-3-nitrobenzoic acid
- 3-(4-Acetylpiperazin-1-yl)propanoic acid
Uniqueness
3-[4-(4-Nitrophenyl)piperazin-1-yl]propanoic acid is unique due to the presence of the 4-nitrophenyl group, which imparts specific electronic and steric properties. This makes it distinct from other piperazine derivatives and can lead to different reactivity and biological activity profiles .
Properties
CAS No. |
108911-74-6 |
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Molecular Formula |
C13H17N3O4 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
3-[4-(4-nitrophenyl)piperazin-1-yl]propanoic acid |
InChI |
InChI=1S/C13H17N3O4/c17-13(18)5-6-14-7-9-15(10-8-14)11-1-3-12(4-2-11)16(19)20/h1-4H,5-10H2,(H,17,18) |
InChI Key |
FPEXVEVOZJTVAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC(=O)O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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